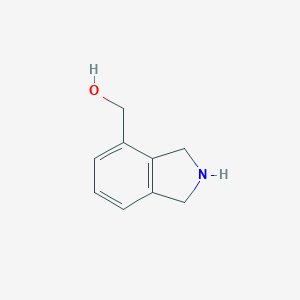

Isoindolin-4-ylmethanol

Description

Significance of the Isoindoline (B1297411) Framework in Synthetic Endeavors

The isoindoline skeleton is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comwikipedia.org Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. Numerous clinically approved drugs and biologically active compounds incorporate the isoindoline core, demonstrating its therapeutic potential across a wide range of diseases. mdpi.com

Derivatives of isoindoline are known to exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov For instance, Lenalidomide and Pomalidomide, which are derivatives of isoindoline-1,3-dione, are prominent drugs used in the treatment of multiple myeloma. nih.gov The versatility of the isoindoline framework also extends to materials science, where its derivatives have been investigated for applications such as dyes and pigments. nih.gov The inherent properties of the isoindoline nucleus, combined with the potential for diverse functionalization, make it a highly attractive target for synthetic chemists.

Academic Research Trajectories for Isoindolin-4-ylmethanol

While specific academic research focusing exclusively on this compound is still emerging, its structural features suggest several promising research directions. The presence of the nucleophilic nitrogen atom within the isoindoline ring and the reactive hydroxyl group on the substituent allows for a multitude of chemical modifications.

One potential avenue of research lies in the synthesis of novel libraries of compounds for biological screening. The hydroxyl group of this compound can serve as a handle for esterification, etherification, or the introduction of other functional groups, leading to a diverse set of derivatives. These derivatives could then be evaluated for a range of biological activities, drawing inspiration from the known therapeutic applications of other isoindoline-containing molecules. For example, the development of new inhibitors for enzymes such as ADAMTS-4/5, which are implicated in osteoarthritis, represents a possible application for novel isoindoline amide derivatives. acs.org

Furthermore, the isoindoline moiety itself can participate in various chemical transformations. The nitrogen atom can be functionalized to introduce different substituents, thereby modulating the electronic and steric properties of the molecule. This could be particularly relevant in the design of new ligands for catalysis or in the development of probes for chemical biology. Given the established role of isoindolinone derivatives in targeting enzymes like carbonic anhydrase, similar investigations with derivatives of this compound could yield new therapeutic leads. nih.gov The synthesis of novel isoindolinones from precursors like 2-carboxybenzaldehyde (B143210) highlights the synthetic accessibility of this class of compounds. organic-chemistry.org

In essence, while dedicated studies on this compound are not yet abundant, its structural relationship to a class of compounds with proven significance in both medicine and materials science positions it as a molecule with considerable potential for future research and application.

| Chemical Compound Information | |

| Compound Name | This compound |

| CAS Number | 127168-95-0 bldpharm.com |

| Molecular Formula | C9H11NO bldpharm.com |

| Molecular Weight | 149.19 g/mol bldpharm.com |

| SMILES | C1NCC2=CC=CC=C2C1CO |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBJRRZLAYYBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600397 | |

| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-95-0 | |

| Record name | 2,3-Dihydro-1H-isoindole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Isoindolin 4 Ylmethanol and Its Chemical Transformations

Fundamental Reaction Pathways of the Isoindoline (B1297411) Core

The isoindoline nucleus, a reduced form of isoindole, is characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.gov This structure is amenable to a variety of chemical modifications.

Substitution Reactions Involving Nucleophiles

The isoindoline core can undergo substitution reactions, particularly when activated. For instance, derivatives of 1H-Isoindole-1,3(2H)-dione, which contains an isoindole core, readily participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbons. smolecule.com This reactivity allows for the introduction of various functional groups.

In the context of isoindolinones, which are oxidized forms of isoindolines, C(3)-substituted derivatives can be synthesized through the condensation of 3-hydroxyisoindolinones with nucleophiles like primary and secondary amines. researchgate.net This reaction, catalyzed by acids such as para-toluenesulfonic acid (PTSA), provides a metal-free route to C-N bond formation. researchgate.net Similarly, copper(II) trifluoromethanesulfonate (B1224126) has been employed to catalyze the C-C coupling of 3-hydroxyisoindolinones with various boronic acids. organic-chemistry.org

Mechanistic Elucidation of Synthetic Routes

Understanding the mechanisms of reactions leading to isoindoline derivatives is crucial for optimizing synthetic strategies and developing new methodologies.

Investigations of Imidate Esterification Mechanisms

Trichloroacetimidates are effective alkylating agents used in the synthesis of complex molecules. syr.edu Mechanistic studies on esterification using diphenylmethyl imidate suggest a process initiated by the acidic proton of a carboxylic acid. This proton activates the imidate, leading to the formation of a stabilized cation through a dissociation facilitated by the rearrangement of the imidate to an acetamide. The carboxylate ion then adds to this cation to form the ester product. syr.edu The reaction is sensitive to the pKa of the carboxylic acid and can be inhibited by the addition of a base. syr.edunih.gov

Catalytic Cycle Analyses for C-C and C-N Bond Formation

Transition metal catalysis plays a pivotal role in the synthesis of isoindoline and isoindolinone structures. researchgate.netnih.govresearchgate.net

C-C Bond Formation: Rhodium(III)-catalyzed annulation of 1,3-dienynes with oximes to form isoindole N-oxides is proposed to begin with a C-H activation of the aryl ring to form a rhodium metallacycle. chim.it Subsequent reaction with a diazo compound forms a rhodium carbene complex, followed by migratory insertion and reductive elimination to yield the product. chim.it In other systems, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols is suggested to proceed through a five-membered ruthenacycle intermediate formed by ortho-metalation. rsc.org

C-N Bond Formation: Palladium-catalyzed intramolecular α-arylation of α-amino acid esters can selectively produce either isoindole- or isoindoline-1-carboxylic acid esters. nih.gov The proposed mechanism for the formation of isoindoles involves the generation of an alkenylpalladium intermediate after the insertion of an internal alkyne into an arylpalladium species. This is followed by an intramolecular Heck-type reaction and subsequent aromatization. ua.es In another example, copper(I)-catalyzed synthesis of isoindoles from a diazoacetate and a primary amine is thought to proceed through a copper(I) carbene intermediate. ua.es

Interactive Table: Catalysts in Isoindoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Product | Ref. |

|---|---|---|---|---|

| Rh(III) complexes | C-C/C-N Annulation | 1,3-Dienynes, Oximes | Isoindole N-oxides | chim.it |

| Ru complexes | C-C/C-N Cyclization | N-substituted benzamides, Allylic alcohols | 3-substituted isoindolinones | rsc.org |

| Pd(0) complexes | C-N Intramolecular Arylation | α-amino acid esters | Isoindole/Isoindoline-1-carboxylates | nih.gov |

| Cu(I) complexes | C-N Bond Formation | Diazoacetates, Primary amines | Isoindoles | ua.es |

Proposed Mechanisms for Rearrangement Reactions

Rearrangement reactions offer pathways to structurally diverse isoindoline derivatives. The acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes is proposed to proceed through an isoindole intermediate. ua.esbeilstein-journals.org This intermediate is formed via protonation, water elimination, and deprotonation. Subsequent protonation of the isoindole and attack by water leads to a hydroxyisoindoline, which can tautomerize to the rearranged aldehyde. beilstein-journals.org Another example is the chim.itnih.gov-Meisenheimer rearrangement of an N-oxide, which upon heating, forms an azocine (B12641756) that can be further transformed. nih.govbeilstein-journals.org A base-catalyzed semipinacol-type rearrangement has also been proposed in the biosynthesis of certain isoindole alkaloids. nih.govbeilstein-journals.org

Intermediates in Isoindoline Synthesis

The synthesis of isoindolines and their derivatives often involves the formation of key intermediates that dictate the final product.

In the synthesis of isoindolinones via aerobic oxidation of isoindolines, isoindoles have been considered as potential intermediates. nih.govacs.org Mechanistic studies suggest that the reaction may proceed through a selective hydrogen atom transfer. nih.gov In some cases, stable isoindole intermediates have been isolated and, upon resubjection to the reaction conditions, quantitatively yield the corresponding isoindolinone. acs.org

During the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes, isoindoles are proposed as key intermediates that can be trapped with dienophiles like N-phenylmaleimide (NPM). ua.esbeilstein-journals.org The formation of dimer-like byproducts in these reactions is rationalized by the electrophilic attack of a protonated isoindole cation on another isoindole molecule. beilstein-journals.org

In transition metal-catalyzed reactions, metallacycle intermediates are frequently proposed. For example, rhodium- and ruthenium-catalyzed reactions are thought to involve the formation of five-membered metallacycles through C-H activation. chim.itrsc.org Similarly, palladium-catalyzed reactions often proceed via arylpalladium or alkenylpalladium intermediates. ua.es

Interactive Table: Key Intermediates in Isoindoline Synthesis

| Intermediate Type | Reaction | Evidence/Observation | Ref. |

|---|---|---|---|

| Isoindole | Acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes | Trapping with dienophiles (e.g., NPM) | ua.esbeilstein-journals.org |

| Isoindole | Aerobic oxidation of isoindolines | Isolation and subsequent conversion to isoindolinone | acs.org |

| Metallacycle (Rh, Ru) | Catalytic C-H activation/annulation | Mechanistic proposals supported by experimental data | chim.itrsc.org |

| Aryl/Alkenylpalladium | Palladium-catalyzed cross-coupling and cyclization | Common intermediates in palladium catalysis | ua.es |

Role of N-Acyliminium Ions

N-acyliminium ions are highly reactive electrophilic species that serve as powerful intermediates for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Their utility in synthesizing diverse molecular scaffolds, from simple bicyclic structures to intricate polycyclic systems, is well-documented. nih.gov The generation of these ions typically involves the presence of a nitrogen atom and a leaving group on the adjacent carbon.

For Isoindolin-4-ylmethanol, the formation of an N-acyliminium ion would likely commence with the acylation of the secondary isoindoline nitrogen. Subsequent transformation of the 4-methanol group is necessary to install a suitable leaving group. For instance, oxidation of the primary alcohol to an aldehyde, followed by conversion to an N,O-acetal, or direct conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) could set the stage for elimination to form the N-acyliminium ion.

Once formed, these endocyclic N-acyliminium ions are potent electrophiles. Aza-Prins cyclization is a notable reaction pathway for such intermediates. Research on related N-homopropargyl imide systems has shown that treatment with acid can generate N-acyliminium ions that undergo highly diastereoselective intramolecular cyclization to yield substituted pyrroloisoindolones. researchgate.net This highlights a potential pathway for this compound derivatives, where a suitably placed nucleophilic tether could engage in cyclization. Furthermore, transition metal catalysis, for example with Nickel(0), has been shown to facilitate cross-coupling reactions between N-acyliminium ion precursors derived from isoquinolines and various aryl boronic acids, demonstrating their versatility in C-C bond formation. rsc.org

Table 1: Examples of Reactions Involving N-Acyliminium Ions in Related Systems

| Precursor Type | Reaction Condition | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| N-homopropargyl imides | Triflic Acid | Aza-Prins Cyclization | Pyrroloisoindolone | researchgate.net |

| o-formyl carbamates | Microwave-assisted | Aza-Friedel-Crafts Arylation | 4-aryl 3,4-dihydroquinazolinones | researchgate.net |

| N-acylisoquinoline salts | Ni(0) Catalyst, Aryl Boronic Acid | Cross-coupling | Aryl-substituted Isoquinolines | rsc.org |

Formation and Reactivity of Carbocationic Intermediates

The primary alcohol functionality at the 4-position of the isoindoline ring is a key site for generating carbocationic intermediates. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Its departure would generate a primary carbocation on the exocyclic methylene (B1212753) group. While primary carbocations are generally high-energy species, their formation can be facilitated in various transformations.

Computational studies are crucial tools for understanding the structure and electronic effects within carbocations. researchgate.net Once formed, the carbocationic intermediate derived from this compound could undergo several reactions. It could be trapped by external nucleophiles, or it could serve as an electrophile in intramolecular reactions if a suitable nucleophile is present elsewhere on the molecule. For example, in the presence of a chiral Brønsted acid catalyst, similar allylic cations can participate in highly enantioselective rearrangements, such as the pinacol (B44631) rearrangement, to form chiral building blocks. researchgate.net This suggests that chiral induction could be possible in reactions involving carbocations generated from this compound derivatives.

Enamine and Iminium Ion Chemistry

Iminium and enamine catalysis are fundamental strategies in modern organic synthesis, primarily for the functionalization of carbonyl compounds. nih.gov Iminium ion catalysis activates α,β-unsaturated carbonyls towards nucleophilic attack by lowering their LUMO energy. nih.gov Conversely, enamine catalysis involves the reaction of a carbonyl with a secondary amine to form a nucleophilic enamine, which has a higher HOMO energy than the parent carbonyl, facilitating reactions with electrophiles. nih.gov

The direct involvement of this compound in this chemistry relies on the presence of a carbonyl group. The isoindoline nitrogen, being a secondary amine, is a classic precursor for enamine formation when reacted with an aldehyde or ketone. The general mechanism proceeds through nucleophilic addition to form a carbinolamine, followed by dehydration. libretexts.orgmasterorganicchemistry.com The resulting enamine is a powerful nucleophile at the α-carbon.

Alternatively, if the methanol (B129727) group of this compound were oxidized to an aldehyde, it could react with a primary amine to form an imine. Protonation of this imine would yield an iminium ion, a reactive electrophile. The hydrolysis of both imines and enamines under acidic conditions regenerates the corresponding carbonyl compound and the amine, a reversible process central to their chemistry. chemistrysteps.com

Table 2: Comparison of Iminium and Enamine Intermediates

| Intermediate | Formation | Key Property | Typical Reaction | Reference |

|---|---|---|---|---|

| Iminium Ion | Aldehyde/Ketone + Primary Amine, then Protonation | Electrophilic | Nucleophilic Addition | libretexts.org |

| Enamine | Aldehyde/Ketone + Secondary Amine | Nucleophilic (at α-carbon) | Reaction with Electrophiles | nih.govmasterorganicchemistry.com |

Intramolecular Cyclization and Annulation Mechanisms

Intramolecular cyclization reactions are powerful tools for building cyclic and polycyclic molecular architectures from acyclic precursors. The structure of this compound is well-suited to serve as a scaffold for such transformations, particularly by leveraging the reactivity of its nitrogen and alcohol functionalities.

By attaching a suitable reactive tether to the isoindoline nitrogen, a variety of intramolecular cyclization reactions can be envisioned. For example, if the tether contains an alkyne, intramolecular hydroamination can lead to the formation of new heterocyclic rings. scirp.org Similarly, the formation of an N-acyliminium ion from a derivative of this compound can trigger an intramolecular aza-Prins cyclization, as seen in related systems to form pyrroloisoindolones. researchgate.net Cobalt-catalyzed cyclization of related 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones proceeds through a proposed five-membered aza-cobalacycle intermediate, showcasing how transition metals can enable unique annulation pathways. mdpi.com

Electrophilic Cyclization Processes

Electrophilic cyclization is a broad class of reactions where an electrophile attacks an electron-rich π-system (like an alkene or alkyne), initiating a cyclization cascade. longdom.org This strategy is highly effective for synthesizing a wide range of heterocyclic compounds. nih.gov

For this compound to participate in such a reaction, it would first need to be functionalized with a π-system, for instance, by attaching an alkenyl or alkynyl group to the nitrogen atom. The reaction mechanism begins with the activation of the π-bond by an electrophile (E⁺), such as an iodonium (B1229267) or bromonium ion, forming a cyclic intermediate. This is followed by an intramolecular attack from a nucleophile within the molecule. In the context of a modified this compound, the oxygen of the methanol group or the nitrogen atom itself could act as the internal nucleophile.

Research has demonstrated that molecular iodine is a particularly effective reagent for promoting such cyclizations. nih.gov For example, N-alkyne-substituted pyrrole (B145914) derivatives undergo efficient electrophilic intramolecular cyclization with iodine, where the triple bond is activated, followed by attack from an ester oxygen to form pyrrolooxazinone derivatives. beilstein-journals.org A similar strategy applied to an N-alkynyl derivative of this compound could potentially lead to novel fused-ring systems. The choice of electrophile and the nature of the tethered π-system and internal nucleophile would dictate the size and structure of the resulting ring. longdom.orgnih.gov

Advanced Spectroscopic Analysis in Isoindolin 4 Ylmethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Isoindolin-4-ylmethanol, a combination of one-dimensional and, where applicable, two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, as well as their connectivity.

Proton (¹H) NMR for Structural Characterization

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within the this compound molecule. The spectrum is characterized by distinct signals for the aromatic protons, the two sets of methylene (B1212753) (CH₂) protons, and the amine (NH) proton.

The aromatic region of the spectrum is expected to show complex multiplets corresponding to the three protons on the benzene (B151609) ring. The specific substitution pattern dictates their chemical shifts and coupling constants. The two methylene groups of the isoindoline (B1297411) core (at positions 1 and 3) are diastereotopic and are expected to appear as distinct signals, likely complex multiplets or doublets of doublets. The methylene protons of the hydroxymethyl group (-CH₂OH) at position 4 will appear as a singlet or a doublet if coupled to the hydroxyl proton. The proton on the nitrogen atom (NH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| -CH₂OH | ~4.6 | s or d | - |

| NH | Variable (broad) | s | - |

| Isoindoline-CH₂ (C1, C3) | ~4.2 | m | - |

Note: Predicted values are based on general principles and data from analogous isoindoline structures. Actual experimental values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy is crucial for defining the carbon framework of this compound. rsc.org Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments are less sensitive than ¹H NMR. rsc.org The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

The spectrum is expected to show nine distinct signals. The aromatic carbons will resonate in the typical downfield region of approximately 120-145 ppm. The two quaternary aromatic carbons will generally have lower intensities. The carbon of the methanol (B129727) group (-CH₂OH) is expected around 60-65 ppm. The two methylene carbons of the isoindoline ring (C1 and C3) will appear in the range of 50-55 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. man.ac.uk

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbons | 135 - 145 |

| Aromatic CH Carbons | 120 - 130 |

| -C H₂OH | 60 - 65 |

| Isoindoline -C H₂ (C1, C3) | 50 - 55 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. oregonstate.edu Actual experimental values are dependent on the specific electronic environment.

Multinuclear NMR Studies

While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR can provide further structural insights. man.ac.ukspectrabase.com For this compound, ¹⁵N NMR spectroscopy could be employed to probe the electronic environment of the nitrogen atom within the isoindoline ring. However, ¹⁵N NMR is often challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, requiring specialized techniques or isotopic enrichment for successful detection. organicchemistrydata.org The chemical shift of the nitrogen would provide valuable information about its hybridization and involvement in hydrogen bonding. Studies on related nitrogen-containing heterocycles like azoles and benzazoles have demonstrated the utility of combining experimental and theoretical approaches to interpret ¹⁵N NMR data. clockss.org

Solid-State NMR Techniques

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for the characterization of materials in their solid, native form, providing information that is inaccessible in solution-state NMR. preprints.org For this compound, which is a solid at room temperature, ssNMR can reveal details about its crystalline packing, polymorphism, and intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amine groups. preprints.orgnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening effects seen in solids. preprints.org By comparing the ssNMR spectra with data from X-ray diffraction, a complete picture of the compound's three-dimensional structure in the solid phase can be constructed. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺•) and several characteristic fragment ions.

The molecular ion peak would confirm the molecular weight of the compound (149.19 g/mol ). Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org For this compound, a likely fragmentation would be the loss of the hydroxymethyl group (•CH₂OH, 31 mass units) to form a stable isoindoline cation at m/z 118. Further fragmentation of the isoindoline ring structure would also be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. measurlabs.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula, as molecules with the same nominal mass will have distinct exact masses due to the mass defects of their constituent atoms. measurlabs.com

For this compound, HRMS is used to confirm its molecular formula of C₉H₁₁NO. The calculated exact mass serves as a definitive piece of evidence for the compound's identity, distinguishing it from any potential isomers or impurities. acs.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Calculated Monoisotopic Mass | 149.08406 |

| Ionization Mode (Typical) | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 149.09189 |

Note: HRMS data confirms the elemental composition with high confidence, a critical step in structure verification. acs.orgsemanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the molecular structure of a compound. americanpharmaceuticalreview.comhoriba.com These methods probe the discrete vibrational energy levels of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to changes in molecular polarizability. americanpharmaceuticalreview.comhoriba.com Together, they provide a comprehensive vibrational fingerprint of the molecule. wiley.com

Application in Molecular Characterization

While specific, experimentally-derived IR and Raman spectra for this compound are not widely published, its molecular structure allows for the prediction of its characteristic vibrational modes based on data from analogous isoindoline derivatives. researchgate.netnih.gov The key functional groups—the secondary amine (N-H) and primary alcohol (O-H) groups, the aromatic benzene ring, and the saturated five-membered ring—all give rise to distinct signals.

The IR spectrum is expected to show a broad absorption band for the O-H stretching vibration of the primary alcohol, typically in the 3200-3600 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the isoindoline ring would likely appear in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups would be observed just below 3000 cm⁻¹. libretexts.org The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of information, including C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹), C-N stretching of the amine (approx. 1250-1350 cm⁻¹), and C-O stretching of the primary alcohol (approx. 1000-1200 cm⁻¹). nih.govderpharmachemica.com

Raman spectroscopy would provide complementary data. The symmetric stretching of the aromatic ring is often a strong band in Raman spectra. horiba.comspectroscopyonline.com Due to selection rules, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa, making the combined use of both techniques ideal for full molecular characterization. wiley.com

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3500-3300 | N-H Stretch | Secondary Amine | Medium |

| 3600-3200 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470-1430 | C-H Bend | Aliphatic (CH₂) | Variable |

| 1350-1250 | C-N Stretch | Aromatic Amine | Medium |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. researchgate.net This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and atoms with non-bonding electrons (n-electrons), both of which are present in this compound. The resulting spectrum provides information on the electronic structure of the molecule. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. These are typically π → π* transitions, which are generally strong. The presence of the nitrogen and oxygen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov The solvent can influence the position and intensity of these bands; polar solvents, for example, can cause shifts in the absorption maxima (λmax). researchgate.net Based on related isoindoline structures, the primary absorptions are expected in the UV region. rsc.org

Table 2: Expected UV-Visible (UV-Vis) Absorption for this compound

| Wavelength (λmax) | Type of Transition | Chromophore |

|---|---|---|

| ~200-220 nm | π → π* | Benzene Ring |

| ~250-280 nm | π → π* (Benzenoid band) | Benzene Ring |

Fluorescence Spectroscopy Applications

Fluorescence is a photoluminescent process where a molecule absorbs a photon, exciting it to a higher electronic state, and then emits a photon as it returns to the ground state. Fluorescence spectroscopy is a highly sensitive technique used to study the emissive properties of molecules. scirp.org

While many simple aromatic compounds are not strongly fluorescent, the isoindole and isoindoline cores can be incorporated into highly fluorescent molecules. nih.govacs.org Studies on various isoindoline derivatives show that their fluorescence properties, including quantum yield (the efficiency of the fluorescence process) and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the surrounding environment. rsc.orgrsc.org For instance, the polarity of the solvent is known to significantly affect fluorescence intensity and emission wavelength in related systems. acs.org

For this compound, fluorescence would likely originate from the π-conjugated system of the aromatic ring. An analysis would involve recording an emission spectrum by exciting the molecule at its absorption maximum (determined by UV-Vis spectroscopy). Research on related isoindoline-based receptors has demonstrated that interactions with ions can lead to a significant enhancement of fluorescence, indicating potential applications in chemosensing. scirp.org

X-ray Crystallography for Absolute Structure and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the electron density, revealing the absolute structure, bond lengths, bond angles, and torsional angles of the molecule. researchgate.netrsc.org

A crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the isoindoline ring system and the specific conformation of the hydroxymethyl (-CH₂OH) substituent relative to the ring. Furthermore, the crystal packing analysis would show intermolecular interactions, such as hydrogen bonds involving the N-H and O-H groups, which dictate the supramolecular architecture in the solid state. ias.ac.in

Although a specific crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), data from related isoindoline-based structures provide expected geometric parameters. utexas.edu The analysis of these related structures shows the typical bond lengths and the puckering of the five-membered ring. rsc.orgrsc.org

Table 3: Typical Bond Geometries Expected for the Isoindoline Ring System from X-ray Crystallography

| Bond/Angle | Description | Expected Value |

|---|---|---|

| Car-Car | Aromatic carbon-carbon bond | ~1.39 Å |

| Car-N | Aromatic carbon-nitrogen bond | ~1.38 Å |

| Cal-N | Aliphatic carbon-nitrogen bond | ~1.47 Å |

| Cal-Cal | Aliphatic carbon-carbon bond | ~1.54 Å |

| C-N-C Angle | Angle within the 5-membered ring | ~110-112° |

Computational and Theoretical Chemistry Studies on Isoindolin 4 Ylmethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like Isoindolin-4-ylmethanol. researchgate.net DFT calculations provide valuable insights into the fundamental aspects of molecular behavior, aiding in the understanding of its chemical reactivity and properties. mdpi.com These computational methods solve the Kohn-Sham equations to accurately model the electronic structure, offering a theoretical framework to complement experimental findings. mdpi.com

Geometric Optimization and Conformational Analysis

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This process minimizes the energy of the molecule to find its equilibrium geometry. Conformational analysis further explores the different spatial arrangements of the atoms (conformers) and their relative energies.

For related isoindoline (B1297411) structures, DFT calculations have been employed to optimize molecular geometries. For instance, studies on similar compounds have utilized the B3LYP functional with a significant basis set like 6-311++G(2d,p) to achieve accurate geometric parameters. unicamp.br The optimization process is crucial as it provides the foundation for all other computational analyses. researchgate.net

Electronic Structure Analysis (HOMO/LUMO Energy Gaps)

The electronic structure of a molecule is key to understanding its reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For example, in a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated HOMO-LUMO energy difference was found to be 4.59 eV, with the HOMO localized on the substituted aromatic ring and the LUMO primarily on the indole (B1671886) side. nih.gov The HOMO and LUMO energy levels dictate the ease with which electrons can be injected into or removed from the material, a critical factor for its electronic applications. ossila.com These energies can be experimentally estimated using techniques like cyclic voltammetry. ossila.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. ossila.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Vibrational Frequency Analysis and Harmonic Analysis

Vibrational analysis is a critical computational tool for identifying molecular species. q-chem.com Following a geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). q-chem.com These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. q-chem.com

Harmonic vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization. umn.edu For DFT calculations, the quality of the quadrature grid is important for accurate second derivative calculations, which are necessary for vibrational frequencies. q-chem.com

Solvent Effects in Computational Models

Chemical reactions and molecular properties are often significantly influenced by the solvent. nih.gov Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. unicamp.brnih.gov Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions. chalmers.se

Studies on related compounds have shown that solvent effects can alter reaction energy barriers and the stability of different species. unicamp.br For example, the yield of N-functionalization of certain heterocycles was found to be highly solvent-dependent. unicamp.br DFT calculations incorporating the SMD model have been used to understand these solvent effects on reaction mechanisms. unicamp.br The choice of solvent can influence the free energy profile of a reaction, highlighting the importance of including these effects in computational studies. unicamp.br

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, structural transitions, and intermolecular interactions. nih.gov

Dynamic Behavior and Structural Transitions

MD simulations can be used to explore the dynamic behavior of this compound in various environments. These simulations can capture the flexibility of the molecule and identify different conformations that it may adopt. For isoindolin-1-one (B1195906) scaffolds, MD simulations have been used to assess the stability of protein-ligand complexes, demonstrating the utility of this technique in understanding molecular interactions. thesciencein.org The simulations can reveal how the molecule's structure fluctuates and transitions between different states, providing insights that are not accessible from static computational models. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of chemical reactions at the molecular level. numberanalytics.com These methods are instrumental in understanding reaction feasibility, predicting product formation, and elucidating the underlying mechanisms that govern chemical transformations. e3s-conferences.org

Transition State Analysis and Reaction Energetics

Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational methods allow for the precise calculation of transition state structures and their corresponding energies, which are critical for determining the activation energy barrier of a reaction. numberanalytics.comresearchgate.net The reaction energy, which is the difference in energy between products and reactants, dictates the thermodynamic feasibility of a transformation. uni-muenchen.de

| Calculation Level | Predicted Enthalpy (kJ/mol) | Experimental Enthalpy (kJ/mol) |

| HF/6-31G(d) | +14.9 uni-muenchen.de | +23.9 uni-muenchen.de |

This table illustrates the comparison between a theoretically predicted reaction enthalpy and an experimentally measured value, highlighting the utility and current accuracy of computational methods.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple isomers, and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a significant challenge. masterorganicchemistry.comdicp.ac.cn Computational chemistry offers powerful tools to predict these outcomes. By calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, chemists can predict which product will be favored. e3s-conferences.orgoxfordsciencetrove.comnumberanalytics.com

For instance, in the synthesis of substituted isoindolin-1-ones, DFT studies have been employed to investigate the observed selectivity and reaction mechanism. nih.gov Similarly, the stereoselective synthesis of related heterocyclic systems like pyrroloisoindolone has been shown to be highly diastereoselective, a phenomenon that can be rationalized through computational analysis of the reaction intermediates and transition states. researchgate.net The ability to predict whether a reaction will proceed with, for example, Markovnikov or anti-Markovnikov regioselectivity is a key application of these computational models. masterorganicchemistry.com

Studies on Electronic Coupling and Charge Transfer

The electronic properties of molecules, particularly how electrons are distributed and transferred, are fundamental to their function in various applications, from materials science to biology. rsc.org Computational studies on this compound and its derivatives can provide deep insights into their electronic structure, including electronic coupling and charge transfer phenomena. rsc.orggoogle.com

Charge transfer refers to the movement of electronic charge from one part of a molecular system to another. This process is critical in a vast array of chemical and physical processes. nih.gov Theoretical models, often based on DFT, can calculate the energy difference between the ground state and the charge transfer state, providing a quantitative measure of this phenomenon. rsc.org The study of charge transfer is particularly relevant for understanding the behavior of donor-acceptor systems. nih.gov

Electronic coupling describes the interaction between different electronic states, which is a key factor in determining the rate and efficiency of charge transfer. In the context of complex molecular systems, such as those involving isoindoline derivatives in biological or materials settings, understanding electronic coupling is crucial. For example, in photocatalytic systems, charge transfer plays a vital role. nih.gov Computational methods can be used to analyze these interactions and predict how modifications to the molecular structure will affect electronic properties. researchgate.netsioc-journal.cn

Computational Docking Studies and Structural Design Optimization

Computational docking is a powerful technique used in drug discovery and materials science to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This is particularly valuable for understanding the interaction of small molecules like this compound derivatives with biological targets such as proteins. google.comgoogle.com

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a receptor's active site. journaljpri.comnih.gov For example, in the design of novel inhibitors, docking studies can identify key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex. rsc.org These insights are invaluable for the structural optimization of lead compounds to improve their potency and selectivity. nih.govresearchgate.net

In the context of isoindoline-based compounds, which have been investigated as modulators of E3 ubiquitin ligases, computational docking and molecular dynamics simulations are employed to analyze the binding at the molecular interface. google.comgoogle.com These studies, combined with pharmacophore matching strategies, help in scoring the binding modes and guide the structural design to obtain novel and specific modulators. google.comgoogle.com The results from docking studies, which provide calculated binding affinities, are often correlated with experimental data like IC50 values to validate the computational models. nih.gov However, it is important to note that docking provides a static picture, and molecular dynamics simulations are often used to explore the dynamic stability of the predicted binding poses. rsc.orgmdpi.com

Strategic Applications of Isoindolin 4 Ylmethanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

Isoindolin-4-ylmethanol serves as a foundational scaffold in the field of organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a bicyclic aromatic amine with a primary alcohol substituent, offers dual functionality. The secondary amine of the isoindoline (B1297411) ring is a key site for N-alkylation, N-acylation, or participation in condensation reactions, while the hydroxymethyl group allows for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

This inherent reactivity makes this compound a valuable starting material for creating a diverse array of substituted isoindoline derivatives. These derivatives are often integral components in the design of novel therapeutic agents and functional materials. The ability to selectively modify either the nitrogen atom or the methanol (B129727) group provides chemists with a flexible approach to molecular design, enabling the systematic exploration of structure-activity relationships.

Construction of Complex Polycyclic and Fused Heterocyclic Scaffolds

The isoindoline framework is a common motif in biologically active compounds and natural products. The functional groups of this compound provide the necessary handles to engage in intramolecular and intermolecular cyclization reactions, leading to the formation of intricate polycyclic systems.

Synthesis of Pyrroloindoline Derivatives

While direct, published examples starting specifically from this compound are scarce, the general synthetic strategies for pyrroloindolines often involve the cyclization of tryptamine (B22526) or indole (B1671886) derivatives. Conceptually, this compound could be envisioned as a precursor. For instance, oxidation of the methanol group to an aldehyde, followed by a Pictet-Spengler-type reaction with a suitable amine-containing partner, could potentially lead to the formation of a new fused ring system, creating a pyrrolo-isoindoline scaffold.

Access to Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The isoindoline core is a component of various known spirocyclic compounds. The synthesis of such structures often involves intramolecular reactions where a side chain attached to the isoindoline nitrogen attacks a position on the benzene (B151609) ring. This compound could be elaborated into a suitable precursor for such a cyclization, for example, by converting the methanol group into a tethered electrophile or nucleophile that could participate in a ring-forming reaction to create a spiro center.

Formation of Other Fused Isoindoline Analogues

The construction of fused isoindoline analogues can be approached through various synthetic routes that build additional rings onto the existing isoindoline framework. For example, the synthesis of 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones represents a class of isoindoline derivatives with demonstrated bioactivity. nih.gov Although these are often synthesized via other methods, one could theoretically utilize this compound as a starting point. The nitrogen atom could be functionalized, and the core structure could participate in reactions like the Heck or Suzuki coupling after appropriate modification, leading to the annulation of new rings.

Development of Molecular Frameworks for Subsequent Chemical Modification

A key strategic application of this compound is its use in creating stable molecular frameworks that are amenable to further chemical diversification. Once incorporated into a larger molecule, the latent functionality of the original building block can be unmasked or further reacted. For example, a derivative synthesized via the isoindoline nitrogen can carry the hydroxymethyl group through several synthetic steps, which can then be oxidized to an aldehyde to introduce a new reactive site for late-stage functionalization. This approach is highly valuable in medicinal chemistry for generating analogues of a lead compound.

Derivatization for Chemical Library Synthesis

The generation of chemical libraries containing a multitude of related compounds is a cornerstone of modern drug discovery. The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. By employing a divergent synthetic strategy, the isoindoline nitrogen can be reacted with a diverse set of carboxylic acids or alkylating agents, while the hydroxymethyl group can be reacted with another set of reagents. This two-dimensional diversification allows for the rapid generation of a large library of unique compounds from a single, versatile building block, facilitating the high-throughput screening for new biologically active agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.